molecular formula C35H46N12O10 B14246680 Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine CAS No. 366455-92-7

Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine

Cat. No.: B14246680
CAS No.: 366455-92-7
M. Wt: 794.8 g/mol
InChI Key: AJISXBIFJXYESZ-CQJMVLFOSA-N
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Description

Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine and tryptophan.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in modified histidine or tryptophan residues.

Scientific Research Applications

Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine involves its interaction with specific molecular targets. For instance, it may modulate oxidative stress and enzyme activity, influencing pathways related to neuroprotection .

Comparison with Similar Compounds

Properties

CAS No.

366455-92-7

Molecular Formula

C35H46N12O10

Molecular Weight

794.8 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C35H46N12O10/c36-12-28(49)45-24(10-19-13-39-22-5-2-1-4-21(19)22)32(54)42-16-30(51)44-23(7-8-27(37)48)35(57)47-9-3-6-26(47)34(56)46-25(11-20-14-38-18-43-20)33(55)41-15-29(50)40-17-31(52)53/h1-2,4-5,13-14,18,23-26,39H,3,6-12,15-17,36H2,(H2,37,48)(H,38,43)(H,40,50)(H,41,55)(H,42,54)(H,44,51)(H,45,49)(H,46,56)(H,52,53)/t23-,24-,25-,26-/m0/s1

InChI Key

AJISXBIFJXYESZ-CQJMVLFOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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